2-chloro-N-[(4-methylbenzyl)oxy]benzamide
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Overview
Description
2-chloro-N-[(4-methylbenzyl)oxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a benzyl ether linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methylbenzyl)oxy]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylbenzyl alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired benzamide by the addition of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-methylbenzyl)oxy]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the benzyl moiety can be oxidized to form a carboxylic acid.
Reduction Reactions: The benzamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
2-chloro-N-[(4-methylbenzyl)oxy]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methylbenzyl)oxy]benzamide involves its interaction with specific molecular targets. The chloro group and benzamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methylbenzyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)acetamide
- 2-chloro-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-chloro-N-[(4-methylbenzyl)oxy]benzamide is unique due to its specific structural features, such as the presence of both a chloro group and a benzyl ether linkage. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)10-19-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
GHLYSBDSFLJLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2Cl |
solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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